molecular formula C13H11FN2O3 B2760230 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol CAS No. 329779-30-8

2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol

Cat. No.: B2760230
CAS No.: 329779-30-8
M. Wt: 262.24
InChI Key: KQPGBPZGURUYMX-UHFFFAOYSA-N
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Description

2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol is an aromatic compound featuring a phenol core substituted with a fluoro (-F) and nitro (-NO₂) group at the 4- and 3-positions of the phenyl ring, respectively. The aminomethyl (-NH-CH₂-) linker bridges the phenol moiety to the substituted phenyl group. This structure imparts unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and coordination chemistry .

The presence of electron-withdrawing groups (fluoro, nitro) enhances electrophilic reactivity, while the phenol group enables hydrogen bonding and metal coordination. These characteristics are critical in drug design and material science .

Properties

IUPAC Name

2-[(4-fluoro-3-nitroanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c14-11-6-5-10(7-12(11)16(18)19)15-8-9-3-1-2-4-13(9)17/h1-7,15,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGBPZGURUYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol typically involves a multi-step process:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-3-nitroaniline.

    Reductive Amination: The 4-fluoro-3-nitroaniline is then subjected to reductive amination with formaldehyde and a reducing agent such as sodium borohydride to introduce the aminomethyl group.

    Phenol Formation: Finally, the aminomethylated product is reacted with phenol under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion to 2-{[(4-Amino-3-nitrophenyl)amino]methyl}phenol.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can engage in electron-withdrawing interactions. These properties enable the compound to modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds for Comparison :

  • 4-Fluoro-2-(4-{[(3S,4R)-4-(2-hydroxy-2-propanyl)-3-pyrrolidinyl]amino}-6,7-dimethoxy-2-quinazolinyl)phenol (CAS 1146162-82-4): Features a quinazolinyl substituent and additional methoxy groups, altering steric bulk and electronic distribution compared to the target compound .
  • 3-((4-Fluoro-2-nitrophenyl)amino)propanol (CAS 84145-69-7): Replaces the phenol group with a propanol chain, reducing acidity but increasing hydrophilicity .
  • 2-Amino-4-nitrophenol (CAS 99-57-0) and 4-Amino-2-nitrophenol (CAS 119-34-6): Differ in substituent positions (amino vs. nitro), affecting solubility and melting points .

Structural Impact :

  • Electron-Withdrawing Groups: The 4-fluoro-3-nitro configuration in the target compound enhances resonance stabilization compared to 4-amino-2-nitro derivatives .
  • Linker Variations: The aminomethyl bridge in the target compound contrasts with ester or amide linkers in analogs like 2-(3,4-dimethylphenyl)-N-(4-fluoro-3-nitrophenyl)acetamide (CAS 851891-09-3), which may influence biological membrane permeability .

Physical Properties

Compound Name CAS RN Molecular Formula Melting Point (°C) Key Features
2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol N/A C₁₃H₁₀FN₂O₃ Not reported Phenol core, F/NO₂ substitution
2-Amino-4-nitrophenol 99-57-0 C₆H₆N₂O₃ 143 Ortho-amino, para-nitro
4-Amino-2-nitrophenol 119-34-6 C₆H₆N₂O₃ 125–127 Para-amino, ortho-nitro
3-((4-Fluoro-2-nitrophenyl)amino)propanol 84145-69-7 C₉H₁₁FN₂O₃ Not reported Propanol chain, increased hydrophilicity

Observations :

  • Substituent positions significantly affect melting points; para-nitro groups (e.g., 2-Amino-4-nitrophenol) correlate with higher melting points than ortho-nitro analogs .
  • Hydrophilic linkers (e.g., propanol in CAS 84145-69-7) may reduce crystallinity compared to rigid aromatic systems .

Biological Activity

The compound 2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol is a phenolic derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • IUPAC Name : this compound
  • Molecular Formula : C13H11FNO3
  • Molecular Weight : 249.23 g/mol
  • CAS Number : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor by binding to active sites or altering receptor functions, thereby modulating various biochemical pathways. Such interactions can lead to significant therapeutic effects, including anti-inflammatory and antimicrobial properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating potent activity against this pathogen .
  • Antitumor Activity : In vitro studies suggest that related compounds can inhibit cell growth in various cancer cell lines, including breast and colon cancer cells .
  • Enzyme Inhibition : The compound's structure suggests potential as a mechanism-based inhibitor of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is relevant in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialM. tuberculosis H37Rv4 - 64 μg/mL
AntitumorHuman breast and colon cancerLow nanomolar range
Enzyme InhibitionNQO1 (human)IC50 < 650 nM

Study on Antimicrobial Activity

A study focused on synthesizing derivatives of phenolic compounds demonstrated that several analogs of this compound exhibited significant antimycobacterial activity against M. tuberculosis with MIC values ranging from 4 to 64 μg/mL. The most potent derivative showed an MIC of 4 μg/mL, indicating strong potential for development into new antitubercular agents .

Study on Antitumor Activity

In cellular assays using human breast and colon cancer cell lines, related compounds were found to inhibit cell growth effectively at low concentrations. For instance, compounds with similar structural features displayed IC50 values in the low nanomolar range, showcasing their potential as anticancer agents .

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